molecular formula C14H21N3O2S B4779228 2-[2-(3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide CAS No. 667413-02-7

2-[2-(3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide

Cat. No.: B4779228
CAS No.: 667413-02-7
M. Wt: 295.40 g/mol
InChI Key: IPTNJGALZLZQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide is a synthetic organic compound characterized by its unique structure, which includes a phenoxy group, a propanoyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide involves several steps:

    Formation of the Phenoxy Intermediate: The reaction of 3,5-dimethylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.

    Propanoyl Group Introduction: The phenoxyacetic acid intermediate is then reacted with a propanoyl chloride derivative to introduce the propanoyl group.

    Hydrazinecarbothioamide Formation: The final step involves the reaction of the propanoyl intermediate with ethylhydrazinecarbothioamide under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods may involve optimization of these steps to increase yield and purity. This can include the use of catalysts, specific reaction conditions, and purification techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-[2-(3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique chemical properties.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound is utilized in the development of new materials and chemical products, owing to its distinct structural features.

Mechanism of Action

The mechanism by which 2-[2-(3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and function.

    Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular processes and responses.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[2-(3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide include:

  • 2-(3,5-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
  • Methyl 2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoate

Properties

IUPAC Name

1-[2-(3,5-dimethylphenoxy)propanoylamino]-3-ethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-5-15-14(20)17-16-13(18)11(4)19-12-7-9(2)6-10(3)8-12/h6-8,11H,5H2,1-4H3,(H,16,18)(H2,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTNJGALZLZQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)C(C)OC1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601142542
Record name 2-(3,5-Dimethylphenoxy)propanoic acid 2-[(ethylamino)thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667413-02-7
Record name 2-(3,5-Dimethylphenoxy)propanoic acid 2-[(ethylamino)thioxomethyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667413-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,5-Dimethylphenoxy)propanoic acid 2-[(ethylamino)thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
2-[2-(3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
2-[2-(3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
2-[2-(3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
2-[2-(3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide
Reactant of Route 6
2-[2-(3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.